7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone
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Overview
Description
7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone is a synthetic organic compound It is characterized by the presence of trifluoromethoxy groups and a naphthalenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalenone Core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of Trifluoromethoxy Groups: This step often involves nucleophilic substitution reactions using trifluoromethoxy reagents.
Coupling Reactions: The final step might involve coupling the naphthalenone core with the hydroxy-trifluoromethoxy-phenyl group using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activities, including anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Drug Development: The compound might be explored for its potential as a lead compound in drug development, particularly for diseases where trifluoromethoxy groups enhance biological activity.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is investigated for its biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one: A simpler analog without the hydroxy-trifluoromethoxy-phenyl group.
2-Hydroxy-4-trifluoromethoxy-phenyl-ethanone: Another analog focusing on the phenyl-ethanone structure.
Uniqueness
The uniqueness of 7-Trifluoromethoxy-3,4-dihydro-2H-naphthalen-1-one1-(2-Hydroxy-4-trifluoromethoxy-phenyl)-ethanone lies in its combined structural features, which might confer unique chemical and biological properties not observed in simpler analogs.
Properties
IUPAC Name |
7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-8-5-4-7-2-1-3-10(15)9(7)6-8/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRZUBNRULULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OC(F)(F)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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